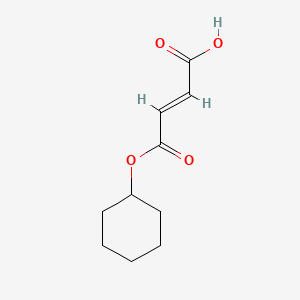![molecular formula C8H13NO2 B13816507 ethyl (2S,5R)-1-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B13816507.png)
ethyl (2S,5R)-1-azabicyclo[3.1.0]hexane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (2S,5R)-1-azabicyclo[310]hexane-2-carboxylate is a bicyclic compound that features a nitrogen atom within its structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2S,5R)-1-azabicyclo[3.1.0]hexane-2-carboxylate can be achieved through several methods. One common approach involves the cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate using a dirhodium(II) catalyst . This method allows for the formation of either exo- or endo-3-azabicyclo[3.1.0]hexane-6-carboxylates with high diastereoselectivity.
Industrial Production Methods
Industrial production of this compound typically involves bulk custom synthesis, where the compound is produced in large quantities for research and development purposes . The process may involve the use of specialized equipment and conditions to ensure high purity and yield.
化学反応の分析
Types of Reactions
Ethyl (2S,5R)-1-azabicyclo[3.1.0]hexane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the bicyclic structure, leading to the formation of different derivatives.
Substitution: The nitrogen atom in the structure allows for nucleophilic substitution reactions, which can introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
科学的研究の応用
Ethyl (2S,5R)-1-azabicyclo[3.1.0]hexane-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, allowing for the creation of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
作用機序
The mechanism by which ethyl (2S,5R)-1-azabicyclo[3.1.0]hexane-2-carboxylate exerts its effects involves interactions with molecular targets and pathways. The nitrogen atom in the structure allows for binding to specific receptors or enzymes, influencing their activity. This can lead to changes in cellular processes and biochemical pathways, making the compound useful in various applications.
類似化合物との比較
Similar Compounds
- Ethyl (1S,5R)-2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate
- Rac-ethyl (1R,5R)-2-oxobicyclo[3.1.0]hexane-3-carboxylate
Uniqueness
Ethyl (2S,5R)-1-azabicyclo[3.1.0]hexane-2-carboxylate is unique due to the presence of the nitrogen atom within its bicyclic structure. This feature allows for specific interactions with biological targets, making it distinct from other similar compounds that may lack this functionality.
Conclusion
Ethyl (2S,5R)-1-azabicyclo[310]hexane-2-carboxylate is a compound of significant interest in various scientific fields Its unique structure and chemical properties make it valuable for research and industrial applications
特性
分子式 |
C8H13NO2 |
|---|---|
分子量 |
155.19 g/mol |
IUPAC名 |
ethyl (2S,5R)-1-azabicyclo[3.1.0]hexane-2-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-2-11-8(10)7-4-3-6-5-9(6)7/h6-7H,2-5H2,1H3/t6-,7+,9?/m1/s1 |
InChIキー |
GGKLTDWPFKGUFC-CSTAXXSYSA-N |
異性体SMILES |
CCOC(=O)[C@@H]1CC[C@H]2N1C2 |
正規SMILES |
CCOC(=O)C1CCC2N1C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Acenaphtho[5,4-d][1,3]thiazole](/img/structure/B13816480.png)
![Ethyl 3-{[1-(3-chlorophenyl)-2-ethoxy-2-oxoethyl]sulfanyl}propanoate](/img/structure/B13816482.png)


![2-(2-Methylpropyl)-2-azabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B13816499.png)
